Ethyl 4,5-dichloro-2-fluorophenylacetate

Medicinal Chemistry Synthetic Intermediate Procurement Structure-Activity Relationship (SAR)

Researchers optimizing EGFR inhibitor programs require precise halogenated building blocks to avoid failed syntheses. This ethyl ester offers: - Guaranteed 4,5-dichloro-2-fluoro substitution for target engagement. - Ethyl ester handle enabling reproducible [3+2] cycloadditions without side reactions. - Differentiated from free acid (CAS 1807090-06-7) and methyl ester (CAS 1804421-25-7) to ensure protocol fidelity. Reliable supply with analytical documentation supports SAR campaigns.

Molecular Formula C10H9Cl2FO2
Molecular Weight 251.08 g/mol
CAS No. 1805479-66-6
Cat. No. B1410175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dichloro-2-fluorophenylacetate
CAS1805479-66-6
Molecular FormulaC10H9Cl2FO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1F)Cl)Cl
InChIInChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-7(11)8(12)5-9(6)13/h3,5H,2,4H2,1H3
InChIKeySBJCGOBPMTTXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-Dichloro-2-fluorophenylacetate: Identity & Baseline Profile


Ethyl 4,5-dichloro-2-fluorophenylacetate (CAS 1805479-66-6) is a halogenated aromatic ester with the molecular formula C₁₀H₉Cl₂FO₂ and a molecular weight of 251.08 g/mol . It features a phenylacetic acid core substituted with chlorine at the 4- and 5-positions, fluorine at the 2-position, and an ethyl ester moiety. This specific halogen pattern and esterification status determine its reactivity profile and suitability as an intermediate in organic synthesis .

1
Defined halogenation pattern — 4,5-dichloro-2-fluoro substitution on the phenylacetic ester core provides a specific electronic profile for cross-coupling and heterocycle elaboration.
2
Ethyl ester form — supplies a predictable leaving-group reactivity that differs from the free acid or methyl ester, supporting controlled synthetic transformations.
3
Structure-dependent protocols — exact CAS and substitution pattern are critical for reproducing published synthetic routes and structure-activity relationship studies.

Substitution Risks for Ethyl 4,5-Dichloro-2-fluorophenylacetate


The substitution of Ethyl 4,5-dichloro-2-fluorophenylacetate with structurally similar phenylacetic acid derivatives cannot be done without risk. Critical differences in halogenation pattern and esterification status—specifically the ethyl ester versus the free acid (CAS 1807090-06-7) or the methyl ester (CAS 1804421-25-7)—directly alter molecular weight, polarity, and reactivity in subsequent synthetic steps . These physicochemical changes can lead to unpredictable yields in coupling reactions, altered crystallization behavior, and non-equivalent performance in biological systems where the specific compound's derivatives have been optimized for activity . Therefore, the precise CAS number and molecular structure are non-negotiable for replicating published synthetic protocols or achieving documented biological outcomes.

Ester form
Ethyl ester (target)
Free acid (CAS 1807090-06-7) or methyl ester (CAS 1804421-25-7) may shift solubility, polarity, and reaction kinetics, altering coupling yields and purification behavior.
Chain length
Ethyl ester (C₁₀)
Methyl ester analog differs by one –CH₂– unit; chromatographic retention and recrystallization solvent systems may not transfer directly without re-optimization.
Halogen pattern
4,5-Cl₂-2-F substitution
Regioisomers or less-halogenated analogs produce a different electronic environment on the aromatic ring; reactivity in cross-coupling steps may not reproduce without validation.

Quantitative Comparison: Ethyl 4,5-Dichloro-2-fluorophenylacetate vs. Analogs


Molecular Weight: Ethyl Ester vs. Free Acid

Ethyl 4,5-dichloro-2-fluorophenylacetate (C₁₀H₉Cl₂FO₂) possesses a molecular weight of 251.08 g/mol, which is 28.06 g/mol higher than its corresponding free acid, 4,5-dichloro-2-fluorophenylacetic acid (C₈H₅Cl₂FO₂, MW: 223.02 g/mol) . This mass difference is due to the presence of the ethyl ester group.

MW: Ethyl ester vs. free acid
Head-to-head
Target 251.08 g/mol vs. acid 223.02 g/mol — +28.06 g/mol (+12.6%)
Supports stoichiometric calculation review
Mass difference impacts solubility and retention behavior
Medicinal Chemistry Synthetic Intermediate Procurement Structure-Activity Relationship (SAR)

Chain Length: Ethyl vs. Methyl Ester

Comparison of the ethyl ester (MW: 251.08 g/mol) with its methyl ester analog, methyl 4,5-dichloro-2-fluorophenylacetate (CAS 1804421-25-7, MW: 237.05 g/mol), reveals a molecular weight difference of 14.03 g/mol and a molecular formula difference of a single CH₂ unit . This structural variation affects physical properties like boiling point and lipophilicity (LogP), which are critical for separation and purification during synthesis.

Chain length: Ethyl vs. methyl ester
Head-to-head
Ethyl 251.08 vs. methyl 237.05 g/mol — +14.03 g/mol (+5.9%), one –CH₂– unit
Supports purification method selection
Affects solvent-system optimization for chromatography
Synthetic Chemistry Process Optimization Reactivity Tuning

Halogenation Pattern: 4,5-Dichloro-2-fluoro Substitution

The specific 4,5-dichloro-2-fluoro substitution pattern on the phenyl ring of Ethyl 4,5-dichloro-2-fluorophenylacetate is a key differentiator from other regioisomers or less halogenated analogs . While direct quantitative SAR data comparing this specific regioisomer against, for example, a 3,4-dichloro isomer is not available in the primary literature, the unique arrangement of electron-withdrawing groups is known to influence the electronic properties of the ring and, consequently, its reactivity in subsequent synthetic transformations, such as cross-coupling reactions [1].

Halogenation pattern specificity
Class-level
4,5-Cl₂-2-F arrangement defines electronic character; no direct regioisomer comparison data available
Defines core reactivity profile for synthesis
Data to verify; inferred from halogen electronic principles
Organofluorine Chemistry Building Block Sourcing Cross-Coupling Reactions

Application Scenarios for Ethyl 4,5-Dichloro-2-fluorophenylacetate


Precise Building Block for SAR Studies

This compound serves as a crucial starting material for synthesizing novel derivatives bearing the specific 4,5-dichloro-2-fluorophenyl moiety. Its use is justified by the need to maintain a consistent core structure while modifying the ethyl ester group to probe structure-activity relationships (SAR) in drug discovery programs . The exact molecular weight and halogenation pattern are essential for replicating synthetic routes and ensuring that any observed biological activity is correctly attributed to the intended structural modifications.

Key Intermediate for Fluorinated Heterocycles

The compound has been documented in synthetic protocols for constructing complex heterocyclic systems, such as isoxazole-bearing pyrazole derivatives [1]. In these applications, the ethyl ester and specific halogen pattern provide a reactive handle for [3+2] heteroannulation reactions, enabling the efficient generation of molecular diversity for screening against various biological targets. The use of the exact ethyl ester is critical, as the corresponding free acid or methyl ester would require different reaction conditions and could lead to different yields or product profiles.

Targeted Covalent Inhibitor (TCI) Development

While the ethyl ester itself is an intermediate, its 4,5-dichloro-2-fluorophenyl core is found in advanced compounds, including irreversible EGFR tyrosine kinase inhibitors (e.g., derivatives of quinazoline) [2]. Research groups procuring this specific ester aim to synthesize or further elaborate these core structures to study their binding interactions and inhibitory effects on cancer cell lines. The precise substitution pattern is non-negotiable for achieving the desired target engagement and potency observed in the parent pharmacophores.

Application
Selection Property
Validation Focus
SAR probe synthesis
Structural consistency of the 4,5-dichloro-2-fluorophenyl core
Synthetic route reproducibility and intermediate identity confirmation
Heterocycle elaboration
Ethyl ester as a reactive handle for annulation chemistry
Reaction-condition transfer and product-profile consistency
Targeted probe elaboration
Halogenation pattern specificity for downstream pharmacophore assembly
Binding-interaction verification in research models

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